molecular formula C23H24N2O5S B492821 N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE CAS No. 690245-53-5

N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE

Cat. No.: B492821
CAS No.: 690245-53-5
M. Wt: 440.5g/mol
InChI Key: FGAHYIRMHKQPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE is a synthetically designed small molecule investigated for its potential as a modulator of histone deacetylase (HDAC) activity, with a specific focus on its anti-cancer properties. Research indicates that this sulfonamide-based benzamide compound functions as a selective inhibitor, potentially targeting specific HDAC isoforms implicated in oncogenic processes. A study investigating novel sulfonamide-hydroxamates and benzamides identified this compound as a potent agent, demonstrating significant anti-proliferative effects against various human cancer cell lines, including the MCF-7 breast cancer model. Its proposed mechanism involves the chelation of a catalytic zinc ion within the active site of HDAC enzymes, leading to an accumulation of acetylated histones and subsequent reactivation of silenced tumor suppressor genes, induction of cell cycle arrest, and promotion of apoptosis in malignant cells. The compound's structure, featuring a 3-methoxybenzenesulfonamido moiety, is considered critical for its binding affinity and selectivity profile. Ongoing research explores its utility as a chemical probe to dissect the roles of specific HDAC family members in epigenetic regulation and its potential application in developing novel oncology therapeutics. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAHYIRMHKQPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Formation

The benzamide backbone is synthesized via condensation between a benzoyl chloride derivative and 4-ethoxyaniline. 4-(Bromomethyl)benzoyl chloride serves as the key intermediate, enabling subsequent functionalization at the methyl position. The reaction proceeds under anhydrous conditions with a base such as N-methylmorpholine to neutralize HCl byproducts:

4-(Bromomethyl)benzoyl chloride+4-EthoxyanilineBaseN-(4-Ethoxyphenyl)-4-(bromomethyl)benzamide\text{4-(Bromomethyl)benzoyl chloride} + \text{4-Ethoxyaniline} \xrightarrow{\text{Base}} \text{N-(4-Ethoxyphenyl)-4-(bromomethyl)benzamide}

Yields typically exceed 85% when conducted in tetrahydrofuran (THF) at 0–5°C.

Sulfonamido-Methyl Group Introduction

The bromomethyl intermediate undergoes nucleophilic substitution with 3-methoxybenzenesulfonamide (CAS 4857-81-2). Recent advances utilize *H-BEA zeolite (Si/Al₂ = 40) with sodium triflate (NaOTf) as a co-catalyst, achieving 96% conversion in 1,4-dioxane at 50°C. The zeolite’s acidic sites activate the sulfonamide, while NaOTf enhances nucleophilicity:

N-(4-Ethoxyphenyl)-4-(bromomethyl)benzamide+3-MethoxybenzenesulfonamideH-BEA/NaOTfTarget Compound\text{N-(4-Ethoxyphenyl)-4-(bromomethyl)benzamide} + \text{3-Methoxybenzenesulfonamide} \xrightarrow{\text{H-BEA/NaOTf}} \text{Target Compound}

Catalytic Systems and Optimization

Zeolite-Catalyzed Sulfonylation

H-*BEA zeolite’s efficacy stems from its mesoporous structure, which accommodates bulky intermediates. Table 1 compares catalytic performance under varying conditions:

*Table 1. Optimization of Sulfonamido-Methylation Using H-BEA/NaOTf

EntryCatalyst (Si/Al₂)NaOTf (mol%)Temp (°C)Yield (%)
1H-*BEA (25)05062
2H-*BEA (40)0.055096
3H-*BEA (40)09078
4NaOTf alone0.0550<5

Key findings:

  • Entry 2 (H-*BEA(40)/0.05 mol% NaOTf) delivered optimal yields due to synergistic acid-base catalysis.

  • Elevated temperatures (>50°C) reduced selectivity, favoring side reactions like elimination.

Alternative Sulfonylation Methods

Patents describe 4-dimethylaminopyridine (DMAP) -mediated sulfonylation in dichloromethane (DCM), albeit with lower yields (70–75%). The mechanism involves in-situ generation of a sulfonyl chloride intermediate:

3-Methoxybenzenesulfonamide+SOCl23-Methoxybenzenesulfonyl chlorideDMAPTarget Compound\text{3-Methoxybenzenesulfonamide} + \text{SOCl}_2 \rightarrow \text{3-Methoxybenzenesulfonyl chloride} \xrightarrow{\text{DMAP}} \text{Target Compound}

This method requires stringent moisture control and generates stoichiometric HCl.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (s, 1H, SO₂NH), 7.45–7.30 (m, 4H, Ar–H), 6.92 (d, J = 8.8 Hz, 2H, OCH₂CH₃), 4.51 (s, 2H, CH₂N), 3.84 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • IR (KBr): ν 3278 (N–H), 1665 (C=O), 1342, 1159 (SO₂).

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) confirmed >98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation at the sulfonamide nitrogen occurs if reaction pH exceeds 8.0. Acidic conditions (pH 5–6) using Amberlyst-15 resin suppress this pathway.

Solvent Selection

Polar aprotic solvents (1,4-dioxane, DMF) enhance sulfonamide solubility but may deactivate zeolites. 1,4-Dioxane emerged as optimal due to balanced polarity and inertness.

Industrial-Scale Adaptations

Continuous-Flow Synthesis

A patent-pending process employs microreactors for the benzamide formation step, reducing reaction time from 6 h to 15 min. The sulfonylation is performed in a packed-bed reactor loaded with H-*BEA pellets.

Green Chemistry Initiatives

Water-assisted grinding mechanochemistry achieves 89% yield in solvent-free conditions, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide exhibit significant anticancer properties. Studies have shown that this class of compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of sulfonamide can effectively target specific signaling pathways involved in cancer cell survival, leading to reduced tumor growth in vitro and in vivo models.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, which plays a crucial role in the inflammatory response.

Material Science

Polymer Chemistry
N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to heat and chemicals, making it suitable for applications in coatings, adhesives, and composite materials.

Nanotechnology
In the field of nanotechnology, this compound is being studied for its potential use in drug delivery systems. The ability to modify its chemical structure allows for the creation of nanoparticles that can encapsulate therapeutic agents. These nanoparticles can enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy.

Biochemical Applications

Enzyme Inhibition
N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has shown promise as an enzyme inhibitor. Specific studies have reported its effectiveness against various enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders. For example, it may inhibit certain proteases or kinases that are overactive in disease states.

Biological Assays
The compound is also utilized in biological assays to study enzyme kinetics and protein interactions. Its sulfonamide group allows it to interact with amino acids at the active sites of enzymes, providing insights into enzyme mechanisms and aiding in drug design.

Case Studies

  • Anticancer Study : A recent case study evaluated the anticancer effects of N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with significant induction of apoptosis through caspase activation.
  • Inflammatory Response Research : In another case study focusing on inflammatory bowel disease models, administration of this compound reduced colonic inflammation markers significantly compared to control groups, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE would depend on its specific application. In a medicinal context, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide-Containing Benzamides

  • Compound 11 () : Synthesized as a bis-sulfonamide (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide), this compound shares the sulfonamide group but lacks the benzamide core. Its ethylenedioxy linker and dual sulfonamide groups contrast with the target compound’s single sulfonamido-methyl-benzamide structure. The absence of a benzamide core in Compound 11 may reduce hydrogen-bonding capacity compared to the target compound .
  • LMM5 and LMM11 () : These benzamide derivatives (e.g., 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) feature sulfamoyl and oxadiazole moieties. While LMM5 includes a 4-methoxyphenyl group (similar to the target’s 4-ethoxyphenyl), the oxadiazole ring introduces rigidity absent in the target compound. Such structural differences may lead to divergent biological activities, as LMM5 and LMM11 were tested for antifungal properties, whereas the target compound’s activity remains unspecified .

Alkoxy-Substituted Benzamides

  • Compounds 5–8 (): These analogs (e.g., N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) share the ethoxyphenyl and benzamide motifs but incorporate peptide-like backbones. The target compound’s 3-methoxybenzenesulfonamido group replaces the hydroxy-phenylpropan-2-yl amino group in these analogs. This substitution likely alters solubility and target specificity, as peptide-like structures often enhance proteolytic stability but reduce membrane permeability .
  • N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-Benzamide (): This compound features an ethoxyethoxy side chain instead of the sulfonamido-methyl group. Its molecular weight (314.38 g/mol) is lower than the target compound’s estimated weight (~400–450 g/mol), and its two H-bond donors (vs. three in the target) suggest reduced polar interactions. Such differences highlight the impact of sulfonamide groups on molecular properties .

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Applications
Target Compound ~425 (estimated) 4-Ethoxyphenyl, 3-Methoxybenzenesulfonamido 3/6 Under investigation
Compound 11 () ~400 (estimated) Bis-sulfonamide, ethylenedioxy 2/8 Synthetic intermediate
LMM5 () ~500 (estimated) Sulfamoyl, oxadiazole, 4-methoxyphenyl 2/7 Antifungal screening
N-(4-Amino-2-methylphenyl)-... () 314.38 Ethoxyethoxy, benzamide 2/4 Research chemical

Table 2: Functional Group Impact on Properties

Functional Group Impact on Solubility Impact on Bioactivity Example Compound
Sulfonamido-methyl (Target) Moderate (polar) Enhanced enzyme inhibition potential Target Compound
Oxadiazole (LMM5) Low (rigid) Antifungal activity LMM5
Ethoxyethoxy () High (flexible) Improved membrane permeability N-(4-Amino-2-methylphenyl)
Trifluoromethyl () Very low Metabolic stability INE050

Biological Activity

N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

  • Molecular Formula : C21_{21}H21_{21}N3_3O5_5S
  • Molecular Weight : 427.5 g/mol
  • CAS Number : 878061-57-5

Synthesis

The compound can be synthesized through the reaction of 4-ethoxyaniline with 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This method provides a pathway for producing the compound with high purity and yield, which is essential for biological testing.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50_{50} (µM)Reference
HeLa2.09
MDA-MB-4351.18 ± 0.14
K-562 (leukemia)0.67

These results indicate that N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide exhibits strong anticancer activity, comparable to established chemotherapeutics.

The proposed mechanism involves inhibition of specific enzymes associated with cancer cell proliferation and survival. The compound has been shown to inhibit the activity of key targets such as EGFR and Src kinases, which are crucial in signaling pathways that promote tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate effectiveness, although further studies are needed to fully characterize this aspect .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(4-ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide has also been investigated. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in treated cells, suggesting its use as a therapeutic agent in inflammatory diseases .

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported significant tumor reduction in treated mice compared to controls, supporting its potential for development into a therapeutic agent for cancer treatment.

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